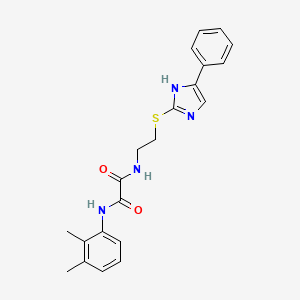

N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Description

N1-(2,3-Dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is an oxalamide derivative featuring a 2,3-dimethylphenyl group on one nitrogen and a 2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl substituent on the other. The compound’s structure combines an aromatic dimethylphenyl moiety with a thioether-linked imidazole ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-14-7-6-10-17(15(14)2)24-20(27)19(26)22-11-12-28-21-23-13-18(25-21)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,23,25)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNAWFSOBBOMMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as sulfur .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the phenyl or imidazole rings.

Reduction: This can affect the oxalamide group.

Substitution: Particularly on the phenyl or imidazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the phenyl or imidazole rings.

Scientific Research Applications

Chemistry

In the field of chemistry, N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with desired properties.

Biology

This compound has been investigated for its potential as an enzyme inhibitor . The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the imidazole ring can interact with metal ions, influencing various biochemical pathways.

Case Study: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit specific enzymes linked to disease pathways. For example, it was found to inhibit the activity of certain kinases involved in cancer progression.

Medicine

The compound exhibits significant antimicrobial and anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways.

Anticancer Activity

In a study assessing its efficacy against human cancer cell lines, the compound demonstrated an IC50 value indicating its potency in inducing apoptosis. The presence of the imidazole ring was critical for this activity, facilitating interactions with cellular targets involved in survival pathways.

Industry

This compound is utilized in the development of advanced materials with specific electronic properties. Its unique chemical characteristics make it suitable for applications in material science and nanotechnology.

Covalent Bond Formation

The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.

Metal Ion Interaction

The imidazole ring can chelate metal ions, influencing enzymatic activities and biochemical pathways.

Antioxidant Properties

The thiol group contributes to antioxidant capabilities, crucial for protecting cells from oxidative stress implicated in diseases like cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies suggest that the compound may inhibit the growth of certain pathogens due to its reactive thiol group and structural characteristics.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The phenyl groups can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Target Compound vs. N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (No. 2225)

- Structural Differences: The target compound has a 2,3-dimethylphenyl group and a thioethyl-imidazole substituent, whereas No. 2225 substitutes the dimethylphenyl with a dimethoxybenzyl group and replaces the imidazole with a pyridine ring.

- Synthesis: Both likely involve coupling reactions, but No. 2225’s synthesis emphasizes aromatic substitutions (e.g., methoxy groups) and pyridine integration, requiring different catalysts and solvents .

- Pharmacokinetics: No. 2225 exhibits rapid plasma clearance in rats but poor bioavailability (~20%), suggesting that the target compound’s imidazole-thioethyl group may enhance metabolic stability or absorption .

Target Compound vs. Thiazole-Triazole Acetamides (Compounds 9a–9e from )

- Core Structure : Compounds 9a–9e feature benzimidazole and thiazole-triazole moieties instead of oxalamide backbones.

- Functional Groups: The target’s thioethyl linker contrasts with the phenoxymethyl and triazole groups in 9a–9e. Substituents like fluorine (9b) and bromine (9c) in 9a–9e modulate electronic properties and binding affinities, as shown in docking studies .

- Synthetic Conditions : 9a–9e are synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), whereas the target compound may require thiourea intermediates or thiol-ene reactions .

Target Compound vs. N-Substituted Acetamides ()

- Amide Backbone : The target uses oxalamide (N,N'-dicarboxamide), while describes acetamides (single amide bond).

- The target’s dimethylphenyl group may reduce polarity compared to halogenated analogs .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Oxalamide Derivatives and Analogs

*Calculated based on molecular formula.

Key Observations:

- Solubility : The thioethyl linker in the target compound may improve lipid solubility compared to polar triazole or pyridine-containing analogs.

- Metabolism: Oxalamides like No. 2225 undergo hydroxylation and glucuronidation; the target’s imidazole ring may introduce alternative metabolic pathways .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a compound of increasing interest due to its potential biological activity, particularly as an inhibitor of key enzymes involved in various pathological conditions. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 897457-08-8 |

| Molecular Formula | C21H22N4O2S |

| Molecular Weight | 394.5 g/mol |

| LogP | 6.654 |

| Polar Surface Area | 51.881 Ų |

The biological activity of this compound primarily involves its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. IDO catalyzes the degradation of tryptophan into kynurenine, leading to immune suppression. The inhibition of IDO can enhance anti-tumor immunity and is a promising strategy in cancer therapy.

Structure-Based Design

Recent studies have employed structure-based drug design to optimize derivatives of imidazole that target IDO. For instance, computational docking studies have identified critical interactions between the imidazole moiety and the active site of IDO, suggesting that modifications to the phenyl and thioethyl groups could enhance binding affinity and selectivity .

Efficacy in Cancer Models

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects against IDO with IC50 values in the low micromolar range. In vivo experiments using murine models of cancer have shown that treatment with this compound leads to significant tumor regression compared to controls .

Immunomodulatory Effects

Beyond its direct effects on tumor cells, this compound has been shown to modulate immune responses by increasing the proliferation of T-cells and enhancing the activity of natural killer (NK) cells. These effects contribute to a more robust anti-tumor response and suggest potential applications in immunotherapy .

Case Studies

- Study on Tumor Growth Inhibition

- Immunotherapy Enhancement

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.